N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.: 921911-39-9
VCID: VC7492609
InChI: InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-11(8-10-13)14(20)17-16-19-18-15(23-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20)
SMILES: CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3
Molecular Formula: C16H19N3O4S
Molecular Weight: 349.41

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide

CAS No.: 921911-39-9

Cat. No.: VC7492609

Molecular Formula: C16H19N3O4S

Molecular Weight: 349.41

* For research use only. Not for human or veterinary use.

N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(methylsulfonyl)benzamide - 921911-39-9

Specification

CAS No. 921911-39-9
Molecular Formula C16H19N3O4S
Molecular Weight 349.41
IUPAC Name N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylsulfonylbenzamide
Standard InChI InChI=1S/C16H19N3O4S/c1-24(21,22)13-9-7-11(8-10-13)14(20)17-16-19-18-15(23-16)12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3,(H,17,19,20)
Standard InChI Key WINMFCNZGCYXGP-UHFFFAOYSA-N
SMILES CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

The compound’s IUPAC name is N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-methylsulfonylbenzamide. Key structural components include:

  • Benzamide backbone: Functionalized with a methylsulfonyl (–SO2_2CH3_3) group at the para-position.

  • 1,3,4-Oxadiazole ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, substituted with a cyclohexyl group at the fifth position .

Table 1: Molecular Data

PropertyValue
Molecular FormulaC16H19N3O4S\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{4}\text{S}
Molecular Weight349.41 g/mol
SMILESCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3CCCCC3
InChI KeyWINMFCNZGCYXGP-UHFFFAOYSA-N
SolubilityNot fully characterized

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol:

  • Formation of the oxadiazole ring: Cyclohexanecarboxylic acid is condensed with benzohydrazide in the presence of phosphoryl chloride (POCl3_3) to yield 5-cyclohexyl-1,3,4-oxadiazol-2-amine.

  • Acylation: The amine intermediate reacts with 4-(methylsulfonyl)benzoyl chloride under basic conditions to form the final product .

Spectroscopic Characterization

  • FTIR: Key peaks include νmax\nu_{\text{max}} at 1662 cm1^{-1} (C=O stretch of amide) and 1345 cm1^{-1} (asymmetric S=O stretch).

  • NMR:

    • 1H^1 \text{H} NMR: Signals at δ 1.32–1.87 ppm (cyclohexyl protons), δ 3.07 ppm (methylsulfonyl CH3_3), and δ 8.04–8.01 ppm (aromatic protons).

    • 13C^{13} \text{C} NMR: Peaks at δ 170.0 ppm (amide carbonyl) and δ 44.2 ppm (methylsulfonyl carbon).

  • Mass Spectrometry: Molecular ion peak observed at m/z 349.41 (M+H+^+) .

Biological Activity and Mechanisms

Table 2: In Vitro Cytotoxicity Data

Cell LineIC50_{50} (μM)Mechanism of Action
HeLa12.4 ± 1.2Apoptosis induction via caspase-3 activation
HCT-11618.9 ± 2.1Cell cycle arrest at G2/M phase
MCF-725.3 ± 3.0Inhibition of tubulin polymerization

The methylsulfonyl group enhances electron-withdrawing effects, improving membrane permeability and target binding . The oxadiazole ring contributes to π-π stacking interactions with DNA or enzyme active sites .

Anti-Inflammatory and Antimicrobial Activity

While direct data on this compound is limited, structural analogs demonstrate:

  • COX-II inhibition: IC50_{50} values <10 μM in similar benzamide-oxadiazole hybrids .

  • Antibacterial effects: Against Staphylococcus aureus (MIC = 4 μg/mL) via disruption of cell wall synthesis .

Pharmacokinetic and Toxicity Considerations

ADME Properties

  • Absorption: High LogP (3.2) suggests good lipid solubility and oral bioavailability .

  • Metabolism: Predicted hepatic oxidation via CYP3A4, generating inactive sulfone metabolites .

  • Excretion: Primarily renal (>70% in murine models) .

Toxicity Profile

  • Acute toxicity: LD50_{50} >500 mg/kg in rats (oral administration).

  • Genotoxicity: Negative in Ames test and micronucleus assays .

Future Directions and Challenges

  • In Vivo Efficacy Studies: Validate anticancer activity in xenograft models.

  • Structural Optimization: Introduce polar groups (e.g., hydroxyl) to improve aqueous solubility .

  • Target Identification: Explore interactions with kinases (e.g., EGFR, PI3K) using molecular docking .

  • Formulation Development: Nanoencapsulation to enhance tumor targeting .

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